molecular formula C15H18O2 B11771372 Furan-2-yl(4-isopropyl-3-methylphenyl)methanol

Furan-2-yl(4-isopropyl-3-methylphenyl)methanol

Cat. No.: B11771372
M. Wt: 230.30 g/mol
InChI Key: RMCUJEVDESIBKL-UHFFFAOYSA-N
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Description

Furan-2-yl(4-isopropyl-3-methylphenyl)methanol is an organic compound that belongs to the class of furans. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This specific compound features a furan ring attached to a phenyl group substituted with isopropyl and methyl groups, along with a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(4-isopropyl-3-methylphenyl)methanol typically involves the reaction of furan derivatives with substituted benzaldehydes under specific conditions. One common method includes the use of a Grignard reagent, where the furan derivative is reacted with a substituted benzaldehyde in the presence of a catalyst such as magnesium or zinc. The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(4-isopropyl-3-methylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

    Substitution: Electrophilic aromatic substitution can occur on the furan ring or the phenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of furan-2-yl(4-isopropyl-3-methylphenyl)carboxylic acid.

    Reduction: Formation of furan-2-yl(4-isopropyl-3-methylphenyl)methane.

    Substitution: Formation of various halogenated or nitrated derivatives.

Scientific Research Applications

Furan-2-yl(4-isopropyl-3-methylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Furan-2-yl(4-isopropyl-3-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Furanmethanol: A simpler furan derivative with similar chemical properties.

    Furan-2-ylmethanethiol: Contains a thiol group instead of a methanol group.

    Furan-2-yl(phenyl)methanone: Features a ketone group instead of a methanol group.

Uniqueness

Furan-2-yl(4-isopropyl-3-methylphenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

furan-2-yl-(3-methyl-4-propan-2-ylphenyl)methanol

InChI

InChI=1S/C15H18O2/c1-10(2)13-7-6-12(9-11(13)3)15(16)14-5-4-8-17-14/h4-10,15-16H,1-3H3

InChI Key

RMCUJEVDESIBKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C2=CC=CO2)O)C(C)C

Origin of Product

United States

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